molecular formula C9H8FN B12982486 3-(4-Fluorophenyl)prop-2-yn-1-amine

3-(4-Fluorophenyl)prop-2-yn-1-amine

Cat. No.: B12982486
M. Wt: 149.16 g/mol
InChI Key: GTCLQUUTIBTDNX-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)prop-2-yn-1-amine is an organic compound characterized by the presence of a fluorine-substituted phenyl ring attached to a propynylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)prop-2-yn-1-amine typically involves the reaction of 4-fluorobenzyl bromide with propargylamine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)prop-2-yn-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Fluorophenyl)prop-2-yn-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)prop-2-yn-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Fluorophenyl)prop-2-yn-1-amine
  • 3-(4-Chlorophenyl)prop-2-yn-1-amine
  • 3-(4-Methylphenyl)prop-2-yn-1-amine

Uniqueness

3-(4-Fluorophenyl)prop-2-yn-1-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its non-fluorinated analogs .

Properties

Molecular Formula

C9H8FN

Molecular Weight

149.16 g/mol

IUPAC Name

3-(4-fluorophenyl)prop-2-yn-1-amine

InChI

InChI=1S/C9H8FN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,7,11H2

InChI Key

GTCLQUUTIBTDNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CCN)F

Origin of Product

United States

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